Cas no 213690-49-4 (Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)-)

Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)- is a brominated phenolic compound featuring a phenylpyrazole substituent, offering unique reactivity and structural versatility. Its bromine moiety enhances electrophilic substitution potential, while the pyrazole ring contributes to coordination chemistry and heterocyclic functionalization. This compound is valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials, where its hybrid structure enables tailored modifications. The phenolic group allows for further derivatization, while the bromine atom facilitates cross-coupling reactions, such as Suzuki or Heck couplings. Its stability and well-defined reactivity make it a useful intermediate in complex molecular synthesis.
Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)- structure
213690-49-4 structure
商品名:Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)-
CAS番号:213690-49-4
MF:C15H11N2OBr
メガワット:315.16464
CID:242745
PubChem ID:838849

Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)- 化学的及び物理的性質

名前と識別子

    • Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)-
    • 4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
    • 5-(5-BROMO-2-HYDROXYPHENYL)-1-PHENYLPYRAZOLE
    • 4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenol
    • AC1OA1VM
    • AG-E-56561
    • AGN-PC-00H8L0
    • CTK4E6596
    • KB-240508
    • MLS001178929
    • SCHEMBL13522939
    • SMR000477410
    • (6Z)-4-bromo-6-(2-phenyl-1H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
    • AKOS027379134
    • HMS2842B17
    • AN-829/36496001
    • 4-Bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
    • 213690-49-4
    • 1-PHENYL-1H-5-(5'-BROMO-2'-HYDROXYPHENYL)PYRAZOLE
    • DTXSID80425277
    • CHEMBL1724735
    • 4-BROMO-2-(2-PHENYLPYRAZOL-3-YL)PHENOL
    • インチ: InChI=1S/C15H11BrN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H
    • InChIKey: HCGKUKCQPZDMJD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(O)=C(C2N(C3C=CC=CC=3)N=CC=2)C=1

計算された属性

  • せいみつぶんしりょう: 314.00500
  • どういたいしつりょう: 314.00548g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 296
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 38Ų

じっけんとくせい

  • PSA: 38.05000
  • LogP: 4.00740

Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AD61034-5g
Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)-
213690-49-4 97%
5g
$480.00 2024-04-20
A2B Chem LLC
AD61034-25g
Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)-
213690-49-4 97%
25g
$1147.00 2024-04-20
A2B Chem LLC
AD61034-1g
Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)-
213690-49-4 97%
1g
$214.00 2024-04-20

Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)- 関連文献

Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)-に関する追加情報

Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)

The compound Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl), also known by its CAS number 213690-49-4, is a significant molecule in the field of organic chemistry. This compound is characterized by its unique structure, which combines a bromophenol moiety with a pyrazole ring. The pyrazole group, being a five-membered aromatic heterocycle containing two nitrogen atoms, contributes to the molecule's versatility and reactivity. Recent studies have highlighted its potential applications in drug discovery and materials science.

Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yl) exhibits interesting electronic properties due to the conjugation between the phenolic group and the pyrazole ring. This conjugation not only enhances the molecule's stability but also makes it an attractive candidate for use in electronic materials. Researchers have explored its ability to act as a building block for constructing advanced materials such as organic semiconductors and sensors.

In terms of synthesis, this compound can be prepared through a variety of methods, including coupling reactions and cyclization processes. The most efficient routes often involve the use of transition metal catalysts to facilitate the formation of the pyrazole ring. Recent advancements in catalytic chemistry have made it possible to synthesize this compound in higher yields and with greater precision.

The biological activity of Phenol,4-bromo-2-(1-phenyl-1H-pyrazol-5-yli has been a topic of interest in medicinal chemistry. Studies have shown that it exhibits moderate inhibitory effects on certain enzymes, making it a potential lead compound for drug development. Additionally, its ability to interact with biological membranes suggests applications in the design of drug delivery systems.

From an environmental perspective, understanding the degradation pathways of Phenol,4-bromo-2-(1-ph enyl -1H -pyrazol -5 -yl) is crucial for assessing its impact on ecosystems. Recent research has focused on its biodegradation under various conditions, with findings indicating that it undergoes rapid transformation in aerobic environments.

In conclusion, Phenol,4-bromo -2 -(1 -phen yl -1 H -pyraz ol -5 -yl) is a multifaceted compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for scientists working in organic synthesis, materials science, and medicinal chemistry. As research continues to uncover new aspects of this molecule's properties and potential uses, its significance in the chemical community is expected to grow further.

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